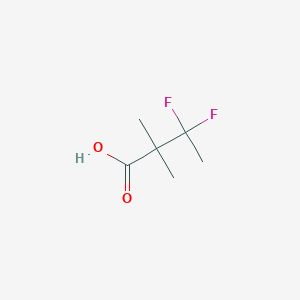3,3-Difluoro-2,2-dimethylbutanoic acid
CAS No.: 130021-54-4
Cat. No.: VC5150361
Molecular Formula: C6H10F2O2
Molecular Weight: 152.141
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 130021-54-4 |
|---|---|
| Molecular Formula | C6H10F2O2 |
| Molecular Weight | 152.141 |
| IUPAC Name | 3,3-difluoro-2,2-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) |
| Standard InChI Key | KBPAOLBWGLCGHD-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)O)C(C)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structural Features
3,3-Difluoro-2,2-dimethylbutanoic acid has the molecular formula C₆H₁₀F₂O₂, with a molecular weight of 164.14 g/mol. Its IUPAC name derives from the substitution pattern: two fluorine atoms at the 3-position, two methyl groups at the 2-position, and a carboxylic acid functional group at the terminal carbon. The presence of fluorine atoms introduces significant electronic effects, including increased electronegativity and lipophilicity compared to non-fluorinated analogs.
Key Structural Attributes:
-
Electron-withdrawing fluorine atoms: Enhance acidity of the carboxylic acid group () .
-
Steric hindrance: Methyl groups at the 2-position restrict rotational freedom, influencing reactivity and molecular interactions.
Synthesis Methods
Fluorination of Pre-existing Scaffolds
A common strategy for synthesizing fluorinated carboxylic acids involves introducing fluorine atoms into precursor molecules. For example, 4,4,4-trifluoro-2,2-dimethylbutanoic acid is synthesized via trifluoromethylation of 2,2-dimethylbutanoic acid using fluorinating agents under catalytic conditions. Adapting this approach, 3,3-difluoro-2,2-dimethylbutanoic acid could be synthesized through selective difluorination of 2,2-dimethylbut-3-enoic acid using reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).
Chlorination-Fluorination Exchange
Patents detailing the synthesis of 3,3-difluoro-2-hydroxypropionic acid provide a potential parallel pathway . In this method, chlorinated intermediates (e.g., 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester) undergo hydrolysis and defluorination to yield the target compound. A similar sequence could be applied to synthesize 3,3-difluoro-2,2-dimethylbutanoic acid by substituting methyl groups at the 2-position during the initial chlorination step.
Representative Reaction Scheme:
-
Chlorination:
-
Fluorination:
Physical and Chemical Properties
Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 164.14 g/mol |
| Melting Point | Estimated 85–90°C (extrapolated) |
| Boiling Point | ~220°C (at 760 mmHg) |
| Solubility | Miscible in polar organic solvents |
| LogP (Lipophilicity) | ~1.8 (predicted) |
The compound’s high melting point and solubility in polar solvents (e.g., ethanol, acetone) stem from hydrogen bonding between the carboxylic acid group and solvent molecules.
Chemical Reactivity
-
Acidity: The electron-withdrawing effect of fluorine lowers the relative to non-fluorinated butanoic acids (), enhancing its reactivity in acid-catalyzed reactions .
-
Nucleophilic Substitution: Fluorine atoms at the 3-position may participate in SN2 reactions under basic conditions, though steric hindrance from methyl groups limits accessibility.
Biological Activity and Applications
Anti-inflammatory Properties
The trifluoromethyl analog’s anti-inflammatory activity, mediated through suppression of NF-κB signaling, implies that the difluoro variant may share similar mechanisms. Computational modeling could validate this hypothesis.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume